2-(Benzyloxy)-1-phenylethan-1-amine
Description
Properties
IUPAC Name |
1-phenyl-2-phenylmethoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPFYANVKDFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127001-22-3 | |
| Record name | 2-(benzyloxy)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-phenylethan-1-amine typically involves the reaction of benzyl alcohol with phenylethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the amine to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or phenylethylamine .
Scientific Research Applications
2-(Benzyloxy)-1-phenylethan-1-amine is an organic compound with a benzyloxy group attached to a phenylethanamine backbone. It is used in scientific research as an intermediate in organic synthesis, studied for its potential biological activity, investigated for potential therapeutic properties, and utilized in the synthesis of specialty chemicals and materials. The compound's mechanism of action involves interaction with specific molecular targets, where the benzyloxy group influences binding affinity and selectivity towards certain receptors or enzymes, and the phenylethylamine backbone may interact with neurotransmitter systems, potentially affecting biological pathways related to mood and cognition.
Scientific Research Applications
This compound hydrochloride has applications in chemistry, biology, and medicine.
- Chemistry It is used as an intermediate in organic synthesis for preparing more complex molecules.
- Biology It is studied for its potential biological activity and interactions with biological targets.
- Medicine It is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Neuropharmacological studies on similar phenethylamine derivatives have demonstrated their potential as antidepressants by modulating neurotransmitter levels.
- Industry It is utilized in the synthesis of specialty chemicals and materials.
Chemical Reactions
This compound hydrochloride can undergo oxidation, reduction, and substitution reactions.
- Oxidation The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide . Oxidation can produce benzoic acid or benzaldehyde derivatives.
- Reduction The compound can be reduced to remove the benzyloxy group, yielding phenylethylamine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
- Substitution The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions, yielding various substituted phenylethylamine derivatives.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2-(Benzyloxy)-1-phenylethan-1-amine and related compounds:
Key Comparative Insights
Electronic and Steric Effects
- Benzyloxy vs. Phenyl Groups : The benzyloxy group in this compound introduces electron-donating effects through the ether oxygen, contrasting with the purely hydrophobic phenyl groups in 2,2-diphenylethan-1-amine. This difference impacts solubility and reactivity in nucleophilic substitutions .
- Sulfonyl vs. Benzyloxy : The benzenesulfonyl group in 2-(Benzenesulfonyl)-2-phenylethan-1-amine is strongly electron-withdrawing, increasing acidity of the adjacent amine and altering reaction pathways compared to the benzyloxy analog .
Solubility and Physical Properties
- (R)-1-Phenylethan-1-amine () demonstrates solvent-dependent crystallization behavior (e.g., oil formation in water), suggesting that the benzyloxy group in this compound may improve crystallinity in polar solvents like methanol .
Biological Activity
2-(Benzyloxy)-1-phenylethan-1-amine, often referred to as a phenylethylamine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its benzyloxy group, which influences its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure is pivotal to its biological activity. The molecular formula is , and it features a phenylethylamine backbone with a benzyloxy substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO |
| IUPAC Name | This compound |
| CAS Number | 127001-22-3 |
The mechanism of action of this compound involves several pathways:
- Receptor Interaction : The benzyloxy group enhances binding affinity to neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
- Enzyme Modulation : It may inhibit specific enzymes linked to cancer cell proliferation and inflammation, suggesting potential anti-cancer and anti-inflammatory properties .
Biological Activity
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Variations in the benzyloxy group can significantly alter the compound's binding affinity and biological activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances receptor binding, which is critical for its activity against specific targets.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research demonstrated that this compound inhibited growth in breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
- Combination Therapies : In vivo studies indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy while reducing side effects, suggesting a synergistic effect.
- Neurotransmitter Modulation : Animal models have shown that this compound can modulate neurotransmitter levels, potentially affecting mood and cognition .
Q & A
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1-phenylethan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of benzyl chloride derivatives with ammonia or amines. For example, benzyl chloride can react with 1-phenylethanamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Key variables include:
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility in biphasic systems.
- Protection: Use of Boc or Fmoc groups for amine protection minimizes unwanted byproducts.
Yield optimization requires careful control of stoichiometry (amine:benzyl halide ≥ 1:1.2) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the stereochemistry of this compound, and what analytical techniques are most reliable?
Methodological Answer: Chiral resolution and characterization involve:
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times vary between enantiomers (e.g., R-form: 12.3 min; S-form: 14.7 min).
- Optical Rotation: Measure specific rotation ([α]D²⁵) in ethanol. For example, (S)-enantiomers show [α]D²⁵ = -40° (neat) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., P2₁ space group, R-factor < 0.05) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in reductive amination or cross-coupling reactions?
Methodological Answer: The benzyloxy group acts as an electron-donating substituent, stabilizing intermediates in reductive amination. For example:
- Pd-Catalyzed Coupling: The amine’s lone pair coordinates with Pd(0), facilitating oxidative addition to aryl halides. Steric hindrance from the benzyloxy group slows transmetallation, requiring bulky ligands (e.g., XPhos) to enhance regioselectivity.
- Contradictions in Data: Conflicting reports on reaction rates (e.g., slower in polar aprotic solvents) may arise from competing N-debenzylation under acidic conditions. Validate via control experiments with deuterated solvents (e.g., DMF-d₇) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity or receptor binding?
Methodological Answer: Modify the phenyl ring via electrophilic aromatic substitution (e.g., nitration, halogenation) and assess activity:
- Biological Assays: Test inhibition of monoamine oxidases (MAO-A/MAO-B) using fluorometric assays. For example, a 4-methoxy derivative shows IC₅₀ = 1.2 µM for MAO-B vs. 8.5 µM for the parent compound.
- Molecular Docking: Use AutoDock Vina to model interactions with MAO-B’s FAD-binding site. The benzyloxy group’s orientation influences π-π stacking with Tyr398 .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?
Methodological Answer: Discrepancies arise from measurement techniques or impurities:
- Solubility: Use shake-flask method (UV-Vis quantification) in buffered solutions (pH 7.4). Reported solubility of 42 g/L in water may overestimate due to undissociated amine; validate via HPLC.
- pKa Determination: Employ potentiometric titration (GLpKa) versus literature values (predicted pKa = 9.04 ± 0.10). Discrepancies >0.5 units suggest protonation state errors in computational models .
Q. What safety protocols are critical for handling this compound derivatives, given their irritant properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
